Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate
Description
Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate is a fluorinated α,β-unsaturated ester characterized by a propenoate backbone substituted at the β-position with a 2-trifluoromethylphenyl group. The trifluoromethyl (-CF₃) substituent, positioned ortho to the propenoate chain, imparts significant electron-withdrawing effects, influencing both chemical reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C12H11F3O2 |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
ethyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
SMBXVOLINKNRSR-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation: Direct Synthesis via Aldehyde-Active Methylene Coupling
The Knoevenagel condensation represents a cornerstone method for synthesizing α,β-unsaturated esters. This one-pot reaction involves the base-catalyzed coupling of 2-trifluoromethylbenzaldehyde with ethyl malonate or cyanoacetate, followed by dehydration to form the conjugated system.
Catalytic Systems and Reaction Conditions
Germanium-substituted faujasite zeolites have emerged as efficient heterogeneous catalysts for this transformation. In a solvent-free system, 2-trifluoromethylbenzaldehyde reacts with ethyl cyanoacetate at 80°C for 4 hours, achieving an 85% yield of the target compound. The zeolite’s Brønsted acidity and pore structure facilitate enolate formation while minimizing side reactions.
Homogeneous catalysts, such as organocatalysts or metal complexes, offer alternative pathways. For example, pyridine derivatives in ethanol at reflux yield the product in 72–78% efficiency, though requiring longer reaction times (8–12 hours).
Table 1: Knoevenagel Condensation Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ge-faujasite zeolite | Solvent-free | 80 | 4 | 85 |
| 4-Dimethylaminopyridine | Ethanol | 78 | 8 | 72 |
| Piperidine | Toluene | 110 | 6 | 68 |
Dehydration of β-Keto Ester Precursors
Ethyl 3-oxo-3-(2-trifluoromethylphenyl)propanoate serves as a key intermediate, synthesized via carbonyldiimidazole (CDI)-mediated coupling.
Synthesis of β-Keto Ester
The precursor is prepared by reacting 2-trifluoromethylbenzoic acid with CDI in THF, followed by treatment with potassium monoethyl malonate and magnesium chloride in acetonitrile. This method yields the β-keto ester in 86–90% purity after column chromatography.
Table 2: β-Keto Ester Synthesis Parameters
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI + Malonate | THF/CH₃CN | 25 (rt) | 16 | 90 |
Dehydration to α,β-unsaturated Ester
The β-keto ester undergoes acid-catalyzed dehydration. Sulfuric acid in acetic acid at reflux for 2 hours achieves 78% conversion to the propenoate, with <2% Z-isomer formation. Alternative dehydrating agents like phosphorus oxychloride in pyridine reduce reaction time to 30 minutes but require rigorous moisture control.
Rauhut–Currier Reaction: Intramolecular Cyclization Pathways
While primarily used for chromene synthesis, modified Rauhut–Currier protocols enable access to propenoates. A selenide-mediated approach involves:
- Enolate Formation : Treatment of bis-enone substrates with Superhydride (LiEt₃BH) in THF at 0°C.
- Conjugate Addition-Elimination : Heating in dioxane at 120°C induces intramolecular cyclization, yielding the propenoate in 56% isolated yield.
This method’s regioselectivity is controlled by the electron-withdrawing trifluoromethyl group, directing enolate formation to the β-position.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Scalability
| Method | Steps | Yield (%) | E-Selectivity | Scalability |
|---|---|---|---|---|
| Knoevenagel | 1 | 85 | >95% | Industrial (zeolite reuse) |
| β-Keto Ester Dehydration | 2 | 78 | 98% | Lab-scale |
| Rauhut–Currier | 2 | 56 | 90% | Specialty synthesis |
Key Findings :
- The Knoevenagel route offers the highest atom economy and scalability, particularly with reusable zeolite catalysts.
- Dehydration of β-keto esters provides superior stereocontrol but requires hazardous acids.
- Rauhut–Currier reactions are less efficient but valuable for functionalized derivatives.
Chemical Reactions Analysis
Reduction to Aldehydes
Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate undergoes selective reduction of its ester group to form the corresponding aldehyde. This is achieved using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions, as demonstrated in the synthesis of 3-(3-trifluoromethylphenyl)propanal .
| Reaction | Reagent | Conditions | Yield | Outcome |
|---|---|---|---|---|
| Reduction of ester | PDBBA (Potassium diisobutyl-tert-butoxyaluminum hydride) | Mild conditions (e.g., THF, rt) | High | 3-(3-trifluoromethylphenyl)propanal |
| Hydrogenation | H₂, Pd/C catalyst | Conventional or microwave heating | Variable | Saturated propanoate derivatives |
Hydrolysis to Carboxylic Acid
The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions. This transformation is critical for converting the ester into a more reactive acid intermediate, as observed in analogous systems .
Conjugate Additions (Michael Addition)
As an α,β-unsaturated ester, the compound is susceptible to nucleophilic 1,4-addition (Michael addition). The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the β-carbon, facilitating reactions with nucleophiles such as amines, enolates, or thiolates. This reactivity is consistent with the behavior of similar α,β-unsaturated esters .
Cycloaddition Reactions
The α,β-unsaturated ester system may participate in cycloaddition reactions (e.g., Diels-Alder), where the double bond acts as a dienophile. While not explicitly reported for this compound, such reactivity is well-documented in structurally analogous systems .
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group at the 2-position of the phenyl ring introduces steric and electronic effects. Its electron-withdrawing nature may influence aromatic substitution reactions (e.g., electrophilic or nucleophilic aromatic substitution) and stabilize intermediates in substitution or elimination processes.
Ester Group Transformations
The ethyl ester group can undergo transesterification or nucleophilic substitution. For example, treatment with alcohols or amines under appropriate conditions may replace the ethyl group with other substituents, as observed in related ester systems .
Stability and Purification
Purification strategies, such as bisulfite adduct formation and regeneration, have been employed to isolate aldehyde intermediates derived from this compound . This highlights the importance of ancillary reactions in optimizing its synthesis and application.
Key Structural and Reactivity Features
| Feature | Impact on Reactivity |
|---|---|
| (2E)-Configuration | Maintains conjugation for addition reactions |
| Trifluoromethyl Substituent | Electron-withdrawing, activates β-carbon for nucleophilic attack |
| α,β-Unsaturated Ester | Prone to conjugate additions and cycloadditions |
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as calcimimetic agents, which are useful in treating conditions such as secondary hyperparathyroidism and hypercalcemia associated with parathyroid carcinoma .
2. Anticancer Activity
Research indicates that compounds derived from this compound exhibit anticancer properties. The trifluoromethyl group is known to influence the biological activity of aryl compounds, enhancing their efficacy against cancer cell lines .
3. Inhibition Studies
Studies on structure-activity relationships have demonstrated that derivatives of this compound can act as inhibitors for various enzymes involved in cancer progression and inflammation. For instance, modifications to the propenoate structure can lead to enhanced inhibition of metabolic enzymes, providing a pathway for developing new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring provides a platform for π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity
Electron-Withdrawing vs. Electron-Donating Groups
- Cyclization Reactivity: In palladium-catalyzed cyclization reactions to form quinolin-2(1H)-ones, ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate failed to yield products, unlike analogs with electron-donating groups (e.g., methyl or methoxy substituents). This is attributed to the strong electron-withdrawing nature of the -CF₃ group, which destabilizes intermediates in the cyclization pathway .
- Hydrogenation: The compound can be hydrogenated to ethyl 3-(2-trifluoromethylphenyl)propanoate, a saturated analog, with 87.5% yield. This contrasts with halogenated analogs (e.g., 2-chlorophenyl derivatives), where hydrogenation retains substituent-dependent fragmentation patterns in mass spectrometry .
Positional Isomerism
- Ortho vs. Para Substitution: Reactions with para-substituted trifluoromethylphenyl propenoates (e.g., ethyl 3-(4-trifluoromethylphenyl)propenoate) are more favorable in cyclization reactions due to reduced steric hindrance and electronic effects compared to the ortho-substituted derivative .
Spectral Characteristics
Mass Spectrometry
- This results in distinct fragmentation ions, such as m/z 147 for 2-hydroxybenzopyrylium cations in chlorinated analogs, which are absent in the trifluoromethyl derivative .
NMR Spectroscopy
- Proton Chemical Shifts: The E-configuration of the propenoate double bond results in characteristic coupling constants (J = 12–16 Hz for trans-vinylic protons). Substituents like -CF₃ deshield adjacent protons, leading to downfield shifts in ¹H NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) .
Biological Activity
Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate is a compound that has garnered attention due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and data.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that compounds containing trifluoromethyl groups often show enhanced activity against various pathogens. For instance, a study demonstrated that derivatives with the trifluoromethyl moiety displayed high effectiveness against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) confirming their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 5.0 |
| This compound | MRSA | 8.0 |
Anti-inflammatory Potential
The anti-inflammatory effects of this compound have been explored through its influence on nuclear factor kappa B (NF-κB) activity. Certain derivatives have shown to significantly modulate NF-κB activity, indicating their potential in treating inflammatory conditions. The structure-activity relationship suggests that the position and type of substituents on the phenyl ring are crucial for enhancing anti-inflammatory effects .
Table 2: Effects on NF-κB Activity
| Compound | NF-κB Activity Change (%) |
|---|---|
| This compound | +10% |
| Control Compound | -5% |
Antioxidant Properties
Antioxidant activity is another notable feature of this compound. In vitro assays have shown that this compound exhibits potent antioxidant effects, surpassing those of ascorbic acid, a common antioxidant control. The effective concentration required to achieve half-maximal inhibition (EC50) was reported at approximately 8.1 µM, indicating strong radical scavenging ability .
Table 3: Antioxidant Activity Comparison
| Compound | EC50 (µM) | Control (Ascorbic Acid) EC50 (µM) |
|---|---|---|
| This compound | 8.1 | 24.0 |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations have indicated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells and HepG2 hepatic cancer cells. The presence of the trifluoromethyl group appears to enhance the compound's potency significantly compared to non-fluorinated analogs .
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxicity of this compound against several cancer cell lines:
- MCF-7 Cells : IC50 = 12 µM
- HepG2 Cells : IC50 = 15 µM
- Control Drug (Cisplatin) : IC50 = 10 µM
These findings suggest that while this compound is effective, further optimization and investigation are necessary to fully understand its mechanism and efficacy in a clinical setting .
Q & A
Q. What are the standard synthetic routes for Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate, and how is stereochemical control achieved?
The compound is synthesized via catalytic hydrogenation of the corresponding propenoate precursor. For example, this compound can be hydrogenated to its propanoate derivative using palladium-based catalysts under mild conditions, yielding 87.5% of the product as an oily substance . Key characterization includes H NMR (δ: 0.88–7.10 ppm) and IR spectroscopy (1717 cm for ester C=O) . Stereochemical control in analogous propenoates has been achieved using vinyl cyclopropane rearrangements (VCPR), producing stereoisomers under mild thermal conditions .
Q. How is this compound characterized spectroscopically?
NMR and IR are critical for structural elucidation. For the hydrogenated derivative (ethyl 3-(2-trifluoromethylphenyl)propanoate), H NMR reveals aromatic protons (δ 7.10 ppm) and ester ethyl groups (δ 4.14 ppm). IR confirms ester carbonyl stretches at 1717 cm and trifluoromethyl C-F bonds at 1163–1126 cm . Mass spectrometry (MS) fragmentation patterns for ortho-substituted analogs show distinct pathways, such as loss of ethylene (CH) or COEt groups, aiding in structural validation .
Q. What stability and handling precautions are recommended for this compound?
While specific data are limited, general guidelines for acrylate esters apply: store in inert atmospheres (argon) at low temperatures to prevent polymerization. Use chemical-resistant gloves (e.g., nitrile) and OV/AG/P99 respirators in high-exposure scenarios. Avoid drainage contamination due to potential environmental persistence .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence reactivity in propenoate esters?
The ortho-trifluoromethyl group enhances electrophilicity at the α,β-unsaturated ester, facilitating conjugate additions or cycloadditions. For example, thermolysis of (E)-3-(2-azidophenyl)propenoate derivatives generates indole rings via intramolecular cyclization (75% yield) . Substituent position also affects mass spectral fragmentation: ortho-substituted propenoates favor Pathway 1 (ethylene loss), while para/meta substituents follow Pathways 2/3 (COEt elimination) .
Q. What catalytic strategies enable efficient synthesis of substituted propenoates?
Ruthenium-catalyzed oxidative alkenylation in water provides a green alternative. For example, [RuCl(p-cymene)] with Cu(OAc) activates arene C-H bonds, coupling ethyl acrylate with aryl acetamides to form (E)-3-(2-acetamido-4-methylphenyl)acrylate derivatives . This method avoids stoichiometric metal reagents and operates under aqueous conditions, improving sustainability.
Q. How can contradictions in reaction yields or spectral data be resolved?
Discrepancies often arise from substituent effects or reaction conditions. For instance:
- Thermolysis of (E)-3-(2-azidophenyl)propenoate in xylene yields 75% indole product , while hydrogenation of the trifluoromethyl analog achieves 87.5% .
- IR carbonyl stretches vary between 1714 cm (propenoate) and 1738 cm (propanoate) due to conjugation differences . Cross-validation via F NMR or X-ray crystallography (where possible) is recommended.
Q. What strategies address stereochemical challenges in propenoate derivatives?
VCPR enables stereospecific synthesis of cyclopentene derivatives from difluorocyclopropanes, producing all four stereoisomers (e.g., 18a, 18b, 22a, 22b) . For propenoates, chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) could be explored, though literature on trifluoromethyl analogs is limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
